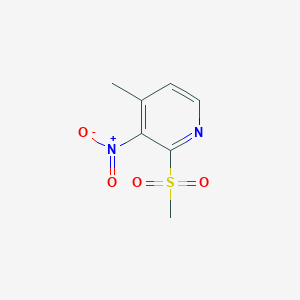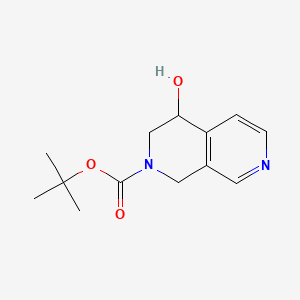
2,2'-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] is a boron-containing compound with the molecular formula C16H32B2O4. It is known for its unique structure, which includes two boronate ester groups. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through borylation reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] typically involves the reaction of pinacol with boron-containing reagents. One common method is the treatment of tetrakis(dimethylamino)diboron with pinacol under acidic conditions . The reaction is usually carried out at room temperature and requires careful control of the pH to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] undergoes several types of chemical reactions, including:
Borylation: This compound is commonly used in borylation reactions, where it acts as a boron source to form carbon-boron bonds.
Hydroboration: It can also participate in hydroboration reactions with alkynes and alkenes, leading to the formation of organoboron compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in borylation reactions to facilitate the formation of carbon-boron bonds.
Transition Metal Catalysts: Employed in hydroboration reactions to add boron across double or triple bonds.
Major Products
The major products formed from these reactions are typically organoboron compounds, which can be further transformed into various functionalized organic molecules through subsequent reactions.
Aplicaciones Científicas De Investigación
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] exerts its effects involves the formation of carbon-boron bonds through borylation and hydroboration reactions. The boronate ester groups in the compound facilitate these reactions by providing a source of boron that can be transferred to other molecules. The molecular targets and pathways involved depend on the specific reaction and the substrates used.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Methylenebis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]: Another boron-containing compound with a similar structure but different substituents.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A related compound used in similar borylation reactions.
Bis(pinacolato)boryl methane: Another boronate ester with a different central structure.
Uniqueness
2,2’-(2-methylpropylidene)bis[4,4,5,5-tetramethyl-1,3,2-Dioxaborolane] is unique due to its specific structure, which includes two boronate ester groups connected by a 2-methylpropylidene linker. This structure provides distinct reactivity and selectivity in borylation and hydroboration reactions, making it a valuable reagent in organic synthesis.
Propiedades
Fórmula molecular |
C16H32B2O4 |
|---|---|
Peso molecular |
310.0 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[2-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H32B2O4/c1-11(2)12(17-19-13(3,4)14(5,6)20-17)18-21-15(7,8)16(9,10)22-18/h11-12H,1-10H3 |
Clave InChI |
VUOLAOBCHNXPOK-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(B2OC(C(O2)(C)C)(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13922594.png)
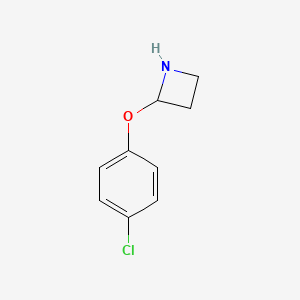
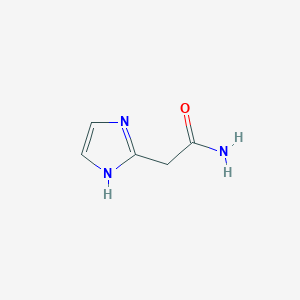

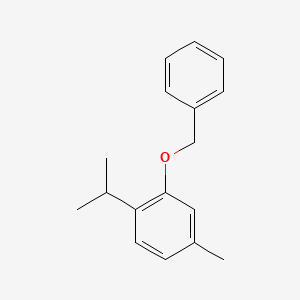
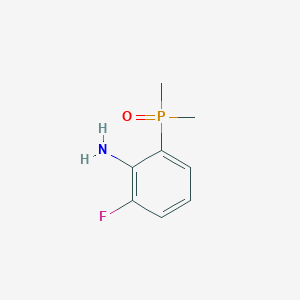
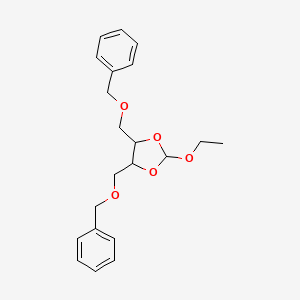
![(2R,3R,4R,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B13922626.png)
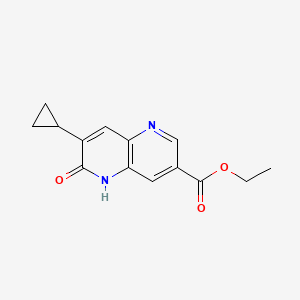
![5,7-dichloro-N-[3-(trifluoromethyl)phenyl]-[1,3]thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13922645.png)
